Edoxaban 4-Carboxylic Acid
Description
Properties
IUPAC Name |
4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYMJNYAASVNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Stereochemistry
Detailed Chemical Nomenclature
The compound is systematically identified through various chemical naming conventions and identifiers. Its IUPAC name is (1S,3R,4S)-4-[[2-[(5-Chloro-2-pyridinyl)amino]-2-oxoacetyl]amino]-3-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexanecarboxylic acid. daicelpharmastandards.comallmpus.comchemicea.com This formal name precisely describes the molecular architecture, including its stereochemistry. The compound is also referred to by synonyms such as Edoxaban (B1671109) M4, Edoxaban Impurity-6, and D21-2393. daicelpharmastandards.commedkoo.com
Table 1: Chemical Identifiers for Edoxaban 4-Carboxylic Acid
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (1S,3R,4S)-4-[[2-[(5-Chloro-2-pyridinyl)amino]-2-oxoacetyl]amino]-3-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexanecarboxylic acid | daicelpharmastandards.comallmpus.comchemicea.com |
| Synonyms | Edoxaban M4, Edoxaban Impurity-6, D21-2393 | daicelpharmastandards.commedkoo.com |
| CAS Number | 834919-19-6 | daicelpharmastandards.comallmpus.comsimsonpharma.com |
| Molecular Formula | C22H25ClN6O5S | daicelpharmastandards.comallmpus.comsimsonpharma.com |
| Molecular Weight | 520.99 g/mol | allmpus.comsimsonpharma.compharmaffiliates.com |
Stereochemical Configuration and Isomeric Forms
The stereochemistry of this compound is explicitly defined by the (1S,3R,4S) designation in its IUPAC name. daicelpharmastandards.compharmaffiliates.com This indicates the specific three-dimensional arrangement of substituents on the cyclohexane (B81311) ring, which is crucial for its interaction with biological targets.
1S : At carbon C1 (the carbon bearing the carboxylic acid group), the configuration is Sinister.
3R : At carbon C3 (the carbon with the thiazolopyridine carboxamido substituent), the configuration is Rectus.
4S : At carbon C4 (the carbon with the chloro-pyridinyl amino oxoacetamido substituent), the configuration is Sinister.
This precise stereoisomeric form is a direct consequence of the stereochemistry of the parent drug, Edoxaban. While various other stereoisomers of Edoxaban exist, such as the (RSR), (RSS), and (SSS) isomers, this compound is specifically documented with the (1S,3R,4S) configuration, reflecting the stereospecificity of the metabolic pathway. allmpus.compharmaffiliates.comveeprho.com
Structural Relationship to Parent Edoxaban
This compound is a major human metabolite of Edoxaban, formed via enzymatic hydrolysis. researchgate.netwikipedia.org The structural transformation involves the conversion of the N,N-dimethylcarbamoyl group on the cyclohexane ring of Edoxaban into a carboxylic acid group. researchgate.netwikipedia.org This metabolic reaction is primarily catalyzed by the enzyme carboxylesterase 1 (CES1). wikipedia.org
The parent drug, Edoxaban, is a monocarboxylic acid amide. nih.gov The hydrolysis of the terminal dimethylamide moiety to a carboxylic acid represents the sole structural difference between Edoxaban and its M4 metabolite. This change increases the polarity of the molecule while retaining the core pharmacophore responsible for its activity.
Table 2: Structural Comparison of Edoxaban and this compound
| Feature | Edoxaban | This compound | Source(s) |
|---|---|---|---|
| Molecular Formula | C24H30ClN7O4S | C22H25ClN6O5S | allmpus.comnih.gov |
| Molecular Weight | 548.06 g/mol | 520.99 g/mol | allmpus.comnih.gov |
| Functional Group at C1 | N,N-dimethylcarbamoyl [-C(=O)N(CH3)2] | Carboxylic Acid [-C(=O)OH] | researchgate.netwikipedia.org |
| Stereochemistry | (1S,2R,4S) on the cyclohexane ring | (1S,3R,4S) on the cyclohexane ring | daicelpharmastandards.comwikipedia.org |
| CAS Number | 480449-70-5 | 834919-19-6 | allmpus.comnih.gov |
Compound Index
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Edoxaban |
| This compound |
| Edoxaban (RSR)-Isomer |
| Edoxaban (RSS)-Isomer |
Synthesis and Chemical Preparation
Laboratory Synthesis Routes for Edoxaban (B1671109) 4-Carboxylic Acid
The synthesis of Edoxaban 4-Carboxylic Acid can be approached through two primary strategies: total synthesis, building the molecule from simpler precursors, and the chemical or enzymatic conversion of Edoxaban or its advanced intermediates.
Total Synthesis Approaches
A plausible synthetic strategy would involve the initial preparation of a protected chiral cyclohexane (B81311) derivative containing both an amino group and a carboxylic acid or a precursor to it. This would then be followed by sequential coupling reactions with the other two key fragments: N-(5-chloropyridin-2-yl)oxalamic acid and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
Preparation from Edoxaban or Advanced Intermediates
A more direct and commonly referenced method for obtaining this compound is through the hydrolysis of Edoxaban. drugbank.com This transformation can be achieved through both enzymatic and chemical means.
Enzymatic Hydrolysis: In humans, Edoxaban is metabolized to this compound primarily through the action of carboxylesterase 1 (CES1). wikipedia.org This biotransformation can be replicated in a laboratory setting using isolated enzymes or microbial systems expressing the necessary hydrolases.
Chemical Hydrolysis: Chemical hydrolysis provides a more direct laboratory method for the conversion of Edoxaban to its carboxylic acid metabolite. Forced degradation studies of Edoxaban have utilized acid hydrolysis to generate this compound. researchgate.net A proposed pathway for this transformation involves the treatment of Edoxaban with an acid, leading to the cleavage of the dimethylamide group to yield the corresponding carboxylic acid. While specific reaction conditions from these studies are not always fully disclosed, they typically involve heating the parent drug in an acidic solution.
A key intermediate in the synthesis of Edoxaban is Ethyl (1S,3R,4S)-4-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-3-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexane-1-carboxylate. pharmaffiliates.com Saponification of this ethyl ester, for instance using a base like sodium hydroxide, would be a straightforward final step to yield this compound.
Chiral Synthesis and Resolution Methods
The stereochemistry of this compound, with its three chiral centers, is crucial for its biological activity. The synthesis of this stereoisomerically pure compound relies heavily on the use of chiral building blocks and stereoselective reactions.
A critical precursor for the cyclohexane core is (S)-3-cyclohexene-1-carboxylic acid. jiangnan.edu.cntandfonline.com The enantioselective synthesis of this intermediate is of great significance. One method for obtaining the desired enantiomer is through the resolution of racemic 3-cyclohexene-1-carboxylic acid using a chiral resolving agent, such as chiral phenylethylamine. tandfonline.com This process relies on the differential solubility of the resulting diastereomeric salts. tandfonline.com
Enzymatic Resolution: A more modern and "greener" approach involves the kinetic resolution of racemic esters of 3-cyclohexene-1-carboxylic acid using enzymes. For example, hydrolases produced by microorganisms like Acinetobacter sp. have been shown to selectively hydrolyze one enantiomer of methyl 3-cyclohexene-1-carboxylate, allowing for the separation of the desired (S)-enantiomer. jiangnan.edu.cnresearchgate.net Engineered E. coli esterase BioH has also been developed for the improved S-enantioselective hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate. tandfonline.com
The stereochemical integrity of the subsequent synthetic steps is paramount to ensure the final product has the correct (1S,3R,4S) configuration. This often involves stereospecific reactions and the use of chiral auxiliaries or catalysts.
Synthesis of Labeled Analogs for Research Applications
Isotopically labeled analogs of Edoxaban and its metabolites are indispensable tools for pharmacokinetic studies, metabolism studies, and as internal standards in bioanalytical methods. psu.edunih.gov
The synthesis of labeled this compound would typically involve the incorporation of a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into one of the synthetic precursors. For example, deuterium-labeled Edoxaban (Edoxaban-d6) is commercially available and serves as a precursor for generating labeled metabolites for research purposes. medchemexpress.commedchemexpress.com
The synthetic route would be identical to the non-labeled synthesis, with the labeled precursor being introduced at an appropriate stage. For instance, a labeled version of the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid moiety or the N-(5-chloropyridin-2-yl)oxalamic acid fragment could be synthesized and then coupled with the chiral cyclohexane core. The subsequent hydrolysis of the resulting labeled Edoxaban would yield the desired labeled this compound. The use of these labeled compounds allows for precise quantification in complex biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). psu.edunih.gov
Metabolic Pathways and Enzymology
Primary Metabolic Pathway Leading to Edoxaban (B1671109) 4-Carboxylic Acid Formation
The principal metabolic route leading to the formation of Edoxaban 4-Carboxylic Acid, also known as M4, is through the hydrolysis of the terminal ethyl ester moiety of the parent edoxaban molecule. researchgate.net This biotransformation is a phase I metabolic reaction that converts the ester prodrug into its biologically active carboxylic acid form. researchgate.net While edoxaban undergoes other minor metabolic modifications, the hydrolysis to M4 is considered a major pathway. nih.gov
Identification and Characterization of Enzymes Involved (e.g., Carboxylesterase-1)
The enzymatic hydrolysis of edoxaban to its M4 metabolite is primarily catalyzed by human carboxylesterase 1 (CES1). researchgate.netresearchgate.net CES1 is a member of the serine esterase superfamily of enzymes and plays a significant role in the metabolism of a wide array of ester- and amide-containing drugs and xenobiotics. wikipedia.org This enzyme is highly abundant in the human liver. nih.gov Genetic variations in the CES1 gene can influence the metabolic rate of its substrates, potentially affecting drug efficacy and safety. nih.gov
Subcellular Localization of Metabolic Enzymes
Carboxylesterase-1 is predominantly localized within the lumen of the endoplasmic reticulum (ER) in hepatocytes. nih.govproteinatlas.org This localization is facilitated by a C-terminal amino acid sequence (HIEL) that acts as an ER retrieval signal. wikipedia.org A smaller proportion of CES1 has also been identified in the cytosolic fraction of liver cells. nih.govnih.gov The strategic placement of CES1 within the ER, a central hub for drug metabolism, allows for efficient processing of edoxaban as it enters the hepatocyte.
In Vitro Metabolic Studies Using Hepatic Microsomes, S9 Fractions, or Recombinant Enzymes
The formation of this compound has been extensively studied using various in vitro systems to characterize the metabolic kinetics. nih.gov These systems are crucial for predicting in vivo metabolic clearance and potential drug-drug interactions.
Hepatic Microsomes : Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying phase I metabolism. They contain a high concentration of CES1 and are used to determine the rate of edoxaban hydrolysis. nih.gov
S9 Fractions : The S9 fraction is a supernatant from a liver homogenate that contains both microsomal and cytosolic enzymes. nih.govnih.gov This preparation provides a more comprehensive picture of hepatic metabolism by including both ER-bound and cytosolic enzymes that may contribute to the biotransformation of edoxaban. nih.gov
Recombinant Enzymes : Recombinant human CES1 (rhCES1) expressed in various cell systems is utilized to confirm the specific role of this enzyme in edoxaban hydrolysis without the confounding presence of other metabolizing enzymes. rndsystems.com These studies allow for precise determination of the kinetic parameters for the conversion of edoxaban to M4 by CES1.
Table 1: In Vitro Systems for Studying this compound Formation
| In Vitro System | Description | Key Enzymes Present | Application in Edoxaban Metabolism |
| Hepatic Microsomes | Vesicles of the endoplasmic reticulum | Carboxylesterase-1, Cytochrome P450s | To determine the rate of hydrolysis of edoxaban to this compound. |
| S9 Fractions | Supernatant of liver homogenate containing microsomes and cytosol | Carboxylesterase-1, Cytosolic enzymes | Provides a comprehensive view of hepatic metabolism, including both microsomal and cytosolic contributions. |
| Recombinant CES1 | Purified Carboxylesterase-1 enzyme | Carboxylesterase-1 | To specifically characterize the kinetics of this compound formation by CES1. |
Species Differences in this compound Formation (Preclinical Models)
Significant species differences in the expression and activity of carboxylesterases have been reported, which can impact the translation of preclinical data to humans. nih.gov The hydrolytic activity of CES enzymes can vary considerably between humans, monkeys, dogs, and rats. nih.gov
For instance, rat plasma exhibits high CES activity, which is largely absent in human and dog plasma. nih.gov The rat liver also expresses multiple CES1 isozymes with varying homology to human CES1. nih.gov Monkeys are generally considered to be more predictive of human pharmacokinetics for CES substrates. nih.gov These differences in enzyme activity can lead to quantitative variations in the formation of this compound in preclinical animal models compared to humans. colab.wsnih.gov Therefore, careful consideration of these interspecies differences is essential when extrapolating the results of preclinical metabolic studies of edoxaban.
Table 2: General Species Differences in Carboxylesterase Activity
| Species | Relative CES1 Activity in Liver | Notes |
| Human | High | CES1 is a major hepatic enzyme. |
| Monkey | Similar to humans | Often a good predictor for human CES metabolism. |
| Dog | Variable | Lacks significant CES activity in plasma. |
| Rat | High | High CES activity in plasma and liver with multiple isozymes. |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the quantitative analysis of Edoxaban (B1671109) 4-Carboxylic Acid in biological samples. Methods using liquid chromatography are favored for their high sensitivity and selectivity, which are essential for distinguishing the metabolite from the parent drug and other endogenous components in complex matrices like plasma.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
LC-MS/MS stands as a principal technique for the quantification of Edoxaban and its metabolites. ijpsdronline.comijpsdronline.com A method was developed for the simultaneous quantitation of Edoxaban and its two major metabolites, including the 4-carboxylic acid form (referred to as 4CA-EDX), in human plasma. This method utilizes a 2.6-µm core-shell octadecyl silica (B1680970) (ODS) microparticulate column with a linear acetonitrile-ammonium acetate (B1210297) gradient elution. The total run time is a swift 7 minutes. researchgate.net Mass spectrometry detection parameters are typically optimized through direct infusion of reference compounds, using a positive mode electrospray interface for both Edoxaban and Edoxaban-M4. unamur.be
High-Performance Liquid Chromatography (HPLC) Methods
While LC-MS/MS is highly specific, various High-Performance Liquid Chromatography (HPLC) methods, often with UV or Diode Array Detection (DAD), have been developed for Edoxaban, which can be adapted for its metabolites. researchgate.net One such method for Edoxaban uses a C8 column with a linear gradient elution of methanol (B129727) and phosphate (B84403) buffer (pH 4), achieving a retention time of 9.6 minutes with quantification at 290 nm. nih.gov Another stability-indicating HPLC method separates Edoxaban on a Hypersil BDS C18 column using an isocratic mobile phase of 0.1M K2HPO4 and methanol (65:35, v/v) with detection at 245 nm. tbzmed.ac.irresearchgate.net Optimization of HPLC parameters, including mobile phase composition (e.g., acetonitrile (B52724) and water), flow rate, and detection wavelength, is critical to achieve good separation and peak symmetry. researchgate.netjchr.org
| Parameter | Method 1 nih.gov | Method 2 tbzmed.ac.irresearchgate.net | Method 3 jchr.org |
|---|---|---|---|
| Stationary Phase (Column) | C8 | Hypersil BDS C18 (250 x 4.6 mm, 5µm) | Not Specified |
| Mobile Phase | Methanol and Phosphate Buffer (pH 4) | 0.1M K2HPO4: Methanol (65:35, v/v) | Acetonitrile: Water (50:50, v/v) |
| Elution Type | Linear Gradient | Isocratic | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 290 nm | 245 nm | 291 nm |
| Run Time | Not Specified | 6 min | 8 min |
| Retention Time (Edoxaban) | 9.6 min | 3.785 min | 5.514 min |
Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced speed, resolution, and sensitivity for the simultaneous analysis of Edoxaban and Edoxaban-M4. nih.govnih.gov One validated UHPLC-MS/MS method performs chromatographic separation on an ACQUITY UPLC HSS PFP column (1.7 µm, 2.1 × 100 mm). nih.gov This approach allows for a total run time of just 6 minutes, facilitating high-throughput analysis. nih.gov The optimization of UHPLC methods focuses on achieving effective chromatographic resolution with symmetrical peak shapes and short retention times. unamur.be These methods are particularly valuable for supporting clinical studies, such as those investigating the transfer of anticoagulants into breast milk, due to their accuracy and speed. researchgate.net
Electrochemical Sensing Methods
Electrochemical methods present a rapid and cost-effective alternative to chromatography for the detection of anticoagulants. Voltammetric techniques have been developed for Edoxaban using glassy carbon electrodes (GCE) and boron-doped diamond electrodes (BDDE). nih.gov In one study, anodic signals for Edoxaban were observed at +1.09 V on a GCE and +1.08 V on a BDDE in a pH 5.0 solution. nih.gov Another approach involved a novel nanoparticles-modified glassy carbon potentiometric sensor for the selective quantification of Edoxaban in human plasma. scispace.com This sensor demonstrated enhanced performance, including a faster response time (8.0 ± 2.0 s), compared to a nanoparticle-free sensor. scispace.com The principle of these sensors often involves the irreversible, diffusion-controlled electrooxidation of the target molecule. consensus.app While developed primarily for Edoxaban, these electrochemical platforms could be adapted for its metabolites.
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is critical for accurate quantification of Edoxaban 4-Carboxylic Acid in biological matrices like plasma by removing interfering substances. researchgate.netnih.gov
Protein Precipitation: This is a straightforward and common technique. It involves adding a solvent, such as methanol, to the plasma sample to precipitate proteins, which are then separated by centrifugation. nih.govresearchgate.net A one-step deproteinization process has been successfully used for plasma samples prior to LC-MS/MS analysis. researchgate.net
Liquid-Liquid Extraction (LLE): This method uses a solvent, such as ethyl acetate, to extract the analyte from the plasma. ijpsdronline.comijpsdronline.combohrium.com In a typical procedure, 3 mL of ethyl acetate is added to 300 µL of plasma, followed by centrifugation to separate the layers. ijpsdronline.com
Solid-Phase Extraction (SPE): For a cleaner extract, SPE is employed. One validated method for plasma samples uses a mixed-mode cation exchange resin (Oasis MCX™) in a 96-well plate format, which is suitable for automated sample processing. researchgate.net
| Technique | Description | Matrix | Reference |
|---|---|---|---|
| Protein Precipitation | Addition of a solvent (e.g., methanol) to precipitate proteins, followed by centrifugation. | Human Plasma, Breast Milk | researchgate.netnih.govresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Use of an immiscible solvent (e.g., ethyl acetate) to extract the analyte from the aqueous matrix. | Rabbit Plasma | ijpsdronline.comijpsdronline.combohrium.com |
| Solid-Phase Extraction (SPE) | Use of a solid sorbent (e.g., mixed-mode cation exchange) to isolate the analyte. | Human Plasma | researchgate.net |
Method Validation Parameters
All analytical methods for this compound must be thoroughly validated according to regulatory guidelines, such as those from the International Conference on Harmonization (ICH), to ensure reliability. nih.govtbzmed.ac.ir Key validation parameters include sensitivity, selectivity, accuracy, precision, linearity, and stability.
Sensitivity and Linearity: The sensitivity of a method is defined by its lower limit of detection (LOD) and lower limit of quantification (LLOQ). For the simultaneous analysis of Edoxaban and its metabolites, a linear range for 4CA-EDX in plasma was established from 0.47–60 ng/mL. researchgate.net A validated UHPLC-MS/MS method set the LLOQ at 3 ng/mL for Edoxaban-M4. unamur.be
Selectivity: The method must be able to differentiate the analyte from other endogenous and exogenous compounds without interference. unamur.be
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. For 4CA-EDX, intra- and inter-day accuracy values were between 85.9–112.8%, with imprecision (as %RSD) within 13.3%. researchgate.net Other methods for the parent drug report precision values of less than 2%. jchr.orgwisdomlib.org
Recovery: The extraction efficiency of the sample preparation method is assessed by recovery. For 4CA-EDX, pretreatment recoveries were reported to be between 88.7–109.0%. researchgate.net
Stability: The stability of the analyte in the biological matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze/thaw cycles must be confirmed. unamur.beresearchgate.net Studies have shown Edoxaban and its metabolites to be stable in plasma for at least 24 hours at room temperature and for over 5 weeks at -20°C. researchgate.netresearchgate.net
| Parameter | Observed Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.47–60 ng/mL | researchgate.net |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | unamur.be |
| Accuracy (Intra- and Inter-day) | 85.9–112.8% | researchgate.net |
| Precision (Imprecision, Intra- and Inter-day) | Within 13.3% | researchgate.net |
| Recovery | 88.7–109.0% | researchgate.net |
| Stability | Stable for 24h at RT, >5 weeks at -20°C | researchgate.netresearchgate.net |
Preclinical Pharmacological Activity and Mechanisms
In Vitro Assessment of Factor Xa Inhibition (e.g., IC50 values)
In vitro studies have demonstrated that Edoxaban (B1671109) 4-Carboxylic Acid is a potent inhibitor of Factor Xa. The half-maximal inhibitory concentration (IC50) for the anti-FXa activity of Edoxaban 4-Carboxylic Acid has been determined to be 1.8 nM. nih.gov This value indicates a high affinity of the metabolite for the active site of the FXa enzyme.
Comparative Potency with Parent Edoxaban in Biochemical Assays
When compared to its parent compound, this compound exhibits a greater potency in biochemical assays. The IC50 value of edoxaban for anti-FXa activity is 3 nM, indicating that its major metabolite, this compound, is a more potent inhibitor of Factor Xa. nih.gov
| Compound | IC50 (nM) for Anti-FXa Activity |
|---|---|
| Edoxaban | 3.0 |
| This compound (M4) | 1.8 |
| Metabolite M-6 | 6.9 |
| Metabolite M-8 | 2.7 |
Molecular Docking and Computational Studies of Receptor Binding
Impact on Coagulation Parameters in Ex Vivo Animal Models (e.g., PT, aPTT, Anti-FXa activity)
There is a lack of specific ex vivo animal model data detailing the impact of isolated this compound on standard coagulation parameters such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and anti-FXa activity.
Studies on the parent drug, edoxaban, in animal models have shown a dose-dependent prolongation of PT and aPTT. nih.gov A physiologically-based pharmacokinetic/pharmacodynamic (PBPK/PD) parent-metabolite model has been developed to predict the anticoagulant effects of both edoxaban and this compound. nih.gov This model suggests a linear relationship between the concentrations of both the parent drug and the M4 metabolite and the prolongation of PT and aPTT. nih.gov In human plasma, edoxaban has been shown to double PT and aPTT at concentrations of 0.256 µM and 0.508 µM, respectively. openaccessjournals.com
Preclinical Disposition and Transport Mechanisms
In Vitro Permeability Studies (e.g., Caco-2 cell models)
Currently, there is a lack of publicly available scientific literature detailing specific in vitro permeability studies, such as those using Caco-2 cell models, conducted directly on Edoxaban (B1671109) 4-Carboxylic Acid. Research has predominantly focused on the parent compound, edoxaban, which has been shown to be a substrate for P-glycoprotein (P-gp) in Caco-2 cell assays. nih.govfda.gov Physiologically-based pharmacokinetic (PBPK) models for edoxaban have utilized Caco-2 cell permeability data of the parent drug to simulate its oral absorption. nih.gov However, specific apparent permeability (Papp) values and efflux ratios for Edoxaban 4-Carboxylic Acid are not detailed in these studies.
Involvement of Drug Transporters (e.g., OATP1B1, P-glycoprotein) in this compound Disposition
In vitro studies have confirmed that this compound is a substrate of the hepatic organic anion transporting polypeptide 1B1 (OATP1B1). nih.govresearchgate.net This transporter is crucial for the hepatic uptake of the metabolite. The disposition of this compound is therefore sensitive to the function of OATP1B1. In contrast to its parent compound, this compound is not a significant substrate for the efflux transporter P-glycoprotein (P-gp). researchgate.net
The involvement of OATP1B1 in the disposition of this compound has significant implications for potential drug-drug interactions. Co-administration with inhibitors of OATP1B1 can lead to a marked increase in the plasma levels of this metabolite. researchgate.net
| Transporter | Substrate Status for this compound | Reference |
| OATP1B1 | Yes | nih.govresearchgate.net |
| P-gp | No | researchgate.net |
Preclinical Pharmacokinetic Studies in Animal Models (e.g., Absorption, Distribution, Excretion pathways)
Detailed preclinical pharmacokinetic studies in animal models focusing specifically on the absorption, distribution, and excretion of this compound are not extensively reported in the available literature. Studies in Mdr1a/1b knockout mice have been conducted to investigate the role of P-glycoprotein in the distribution of the parent drug, edoxaban, showing increased brain distribution in the knockout mice. nih.gov While this compound is known to be excreted in bile and urine, specific data from animal models detailing the pathways and extent of its absorption, distribution, and excretion are limited. researchgate.net
In humans, the pharmacokinetic profile of this compound shows a time to maximum concentration (Tmax) of 1.8 hours and a terminal half-life (T1/2) of 8.2 hours. nih.gov
| Pharmacokinetic Parameter | Human Data | Reference |
| Tmax (hours) | 1.8 | nih.gov |
| T1/2 (hours) | 8.2 | nih.gov |
In Vitro Drug-Drug Interaction Potential at the Metabolic and Transport Level
The primary drug-drug interaction potential for this compound at the transport level involves the OATP1B1 transporter. Inhibition of OATP1B1 can significantly increase the plasma concentration of this compound. researchgate.net
| Enzyme/Transporter | In Vitro Effect of this compound | Reference |
| CYP1A2 (gene expression) | No induction | |
| CYP3A4 (gene expression) | No induction | |
| MDR1 (P-gp) (gene expression) | No induction |
Future Research Directions and Unanswered Questions
Novel Synthetic Approaches for Enantiopure Edoxaban (B1671109) 4-Carboxylic Acid
The synthesis of Edoxaban and its derivatives, including the 4-Carboxylic Acid metabolite, is a significant challenge due to the presence of three chiral centers on the cyclohexane (B81311) ring. This complexity results in eight potential stereoisomers, of which only the (1S,2R,4S) configuration is pharmacologically active researchgate.net. Consequently, future research is heavily focused on developing novel synthetic routes that are not only efficient and scalable but also highly stereoselective to produce the enantiopure compound.
A primary difficulty in established synthetic routes has been the use of hazardous reagents, such as sodium azide (NaN₃), to introduce the critical cis-amino groups on the cyclohexane core acs.org. Modern synthetic strategies are moving towards safer and more environmentally friendly alternatives. One promising area of research is the use of biocatalysis. Enzyme-catalyzed processes, such as asymmetric reductive amination, offer a green chemistry approach to establishing the correct stereochemistry of the key cis-diamine intermediate in a single step acs.org.
Another critical chiral precursor is (S)-3-cyclohexene-1-carboxylic acid researchgate.net. Research into the enantioselective synthesis of this building block is exploring the use of bacterial carboxylesterases to perform kinetic resolution of racemic mixtures, thereby providing an efficient enzymatic pathway to the desired enantiomer researchgate.net.
Future synthetic approaches will likely focus on:
Biocatalytic Methods: Expanding the toolbox of enzymes like aminotransferases and engineered carboxylesterases to improve yield and enantioselectivity for key precursors researchgate.netacs.org.
Flow Chemistry: Investigating continuous-flow processes to enhance safety, particularly when handling potentially unstable intermediates, and to improve reaction control and consistency.
Detailed Elucidation of Enzymatic Catalysis Mechanisms
Edoxaban 4-Carboxylic Acid is the major human metabolite of Edoxaban, formed through the metabolic conversion of the parent drug nih.gov. This biotransformation is primarily catalyzed by the enzyme human Carboxylesterase 1 (CES1), which is highly expressed in the liver nih.govwikipedia.orgresearchgate.netwikipedia.org. CES1 belongs to the serine esterase family and is responsible for the hydrolysis of a wide range of compounds containing ester, amide, and carbamate bonds acs.orgnih.govtaylorandfrancis.comresearchgate.net.
The catalytic mechanism of CES1 involves a conserved "catalytic triad" of amino acids in its active site: a serine, a histidine, and a glutamate mdpi.comnih.gov. The hydrolysis of the N,N-dimethylamide moiety of Edoxaban to the corresponding carboxylic acid proceeds via a multi-step process:
Nucleophilic Attack: The serine residue in the active site, acting as a nucleophile, attacks the carbonyl carbon of the amide group on Edoxaban. This step is facilitated by the histidine and glutamate residues, which form a charge-relay system mdpi.comnih.gov.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate nih.govresearchgate.net.
Acyl-Enzyme Complex: The intermediate collapses, leading to the cleavage of the carbon-nitrogen bond. This releases dimethylamine and forms an acyl-enzyme complex, where the remainder of the Edoxaban molecule is covalently bonded to the serine residue nih.govmdpi.com.
Deacylation: A water molecule then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This forms a second tetrahedral intermediate acs.orgnih.govresearchgate.net.
Product Release: This final intermediate collapses, breaking the covalent bond between the drug molecule and the serine residue. This releases this compound and regenerates the free enzyme, ready for another catalytic cycle nih.govresearchgate.net.
While this general mechanism is well-established for carboxylesterases, unanswered questions remain. Future research is needed to fully elucidate the specific binding orientation of Edoxaban within the CES1 active site and to understand the precise kinetics and substrate specificity that make this conversion so efficient in humans.
Investigation of Non-Canonical Biological Activities
However, the potential for non-canonical biological activities—that is, effects unrelated to Factor Xa inhibition—is a largely unexplored frontier. The scientific literature to date has focused almost exclusively on the anticoagulant properties of Edoxaban and its metabolites. There is a notable lack of research into potential "off-target" effects or interactions with other biological pathways.
This knowledge gap represents a significant opportunity for future investigation. Unanswered questions include:
Does this compound interact with other serine proteases or enzymes involved in different physiological processes?
Could the compound modulate the activity of cellular receptors or signaling pathways?
Are there any unforeseen pharmacological effects, beneficial or otherwise, that are independent of its anticoagulant properties?
Investigating these questions through techniques such as broad-panel enzymatic screening, cellular assays, and proteomics could reveal novel biological roles for this metabolite, providing a more complete understanding of its pharmacological profile.
Development of Advanced Analytical Techniques for Low-Level Detection
The need to accurately measure concentrations of Edoxaban and its pharmacologically active 4-Carboxylic Acid metabolite in biological matrices, particularly in cases of drug-drug interactions or renal impairment, has driven the development of advanced analytical techniques nih.gov. Research in this area focuses on enhancing sensitivity, specificity, and speed for both clinical monitoring and pharmacokinetic studies.
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the current gold standard for the simultaneous quantification of Edoxaban and its metabolites nih.govnih.gov. These methods offer high sensitivity and specificity, allowing for detection at very low concentrations in plasma.
Key characteristics of developed analytical methods are summarized below:
| Analytical Technique | Matrix | Analyte(s) | Concentration Range | Lower Limit of Quantification (LLOQ) | Total Run Time |
| UPLC-MS/MS nih.gov | Rat Plasma | Edoxaban | 1.0–500 ng/mL | 1.0 ng/mL | 3.5 min |
| UPLC-MS/MS actascientific.com | API | Edoxaban | 100–2000 µg/ml | 0.168 µg/ml | < 8 min |
| LC-MS/MS ijpsdronline.comijpsdronline.com | Rabbit Plasma | Edoxaban | Not Specified | 1 ng/mL | Not Specified |
| HPLC-SERS nih.gov | Human Blood Plasma | Edoxaban | Not Specified | 4.5 × 10⁻⁷ M | ~2.7 min |
Future research directions in analytical methodology are aimed at:
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Edoxaban 4-Carboxylic Acid in synthetic chemistry studies?
To ensure reproducibility, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming structural identity, while High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC (UHPLC) with UV detection quantifies purity. Mass spectrometry (MS) provides molecular weight validation. Detailed protocols should align with standards for reporting experimental methods, including instrument specifications, solvent systems, and calibration procedures . Raw data (e.g., chromatograms, spectra) and purity thresholds must be documented in supplementary materials .
Q. How should researchers document synthetic protocols for this compound to enable replication?
Key parameters include reaction conditions (temperature, solvent, catalyst), stoichiometry, purification steps (e.g., recrystallization solvents, column chromatography gradients), and yields. Known compounds require literature citations for identity confirmation; novel intermediates demand elemental analysis or X-ray crystallography. Follow journal guidelines to split protocols between the main text (critical steps) and supplementary files (redundant details) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s anticoagulant activity?
Thrombin time (TT) or activated partial thromboplastin time (aPTT) assays can assess direct thrombin inhibition. Use human plasma pools to mimic physiological conditions, with warfarin or dabigatran as comparators. Dose-response curves should include triplicate measurements and statistical validation (e.g., IC50 calculations via nonlinear regression). Report deviations from established protocols (e.g., substrate concentrations) to contextualize results .
Advanced Research Questions
Q. How can contradictory data on the metabolic stability of this compound in hepatic microsomal models be resolved?
Contradictions may arise from interspecies variability (e.g., human vs. rodent microsomes) or methodological differences (e.g., incubation time, NADPH concentration). Researchers should:
- Replicate experiments across multiple microsomal batches.
- Use LC-MS/MS to quantify parent compound and metabolites, ensuring detection limits align with pharmacokinetic thresholds.
- Apply ANOVA or mixed-effects models to assess variability sources . Cross-reference findings with in vivo pharmacokinetic studies to validate in vitro-in vivo correlations (IVIVC) .
Q. What experimental design considerations are critical for cross-species comparative pharmacokinetic studies of this compound?
- Dosing: Adjust for species-specific bioavailability (e.g., oral vs. intravenous administration in rodents vs. primates).
- Sampling: Collect serial blood samples to capture absorption/distribution phases, with anticoagulants (e.g., citrate) to prevent ex vivo degradation.
- Analytics: Validate bioanalytical methods (e.g., plasma protein binding assays) across species to ensure comparability.
- Ethics: Justify species selection in ethics approvals, emphasizing translational relevance .
Q. How can researchers optimize molecular docking simulations to predict this compound’s binding affinity to thrombin?
- Protein Preparation: Use crystal structures of thrombin (PDB ID) with resolved active sites. Account for post-translational modifications (e.g., glycosylation).
- Ligand Parameterization: Assign partial charges and tautomeric states using quantum mechanical calculations (e.g., DFT).
- Validation: Compare docking scores with experimental Ki values from enzymatic assays. Discrepancies may indicate force field limitations or solvation effects, requiring molecular dynamics (MD) simulations for refinement .
Methodological Standards
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in this compound studies?
Q. How should researchers integrate contradictory findings from this compound’s pharmacokinetic and pharmacodynamic studies into a unified model?
Apply meta-analytical frameworks to aggregate data across studies, weighting results by sample size and methodological rigor (e.g., Cochrane risk-of-bias tools). Use sensitivity analyses to identify confounding variables (e.g., renal impairment). Computational modeling (e.g., physiologically based pharmacokinetic, PBPK) can reconcile discrepancies by simulating unmeasured parameters .
Data Presentation and Reproducibility
Q. What are the best practices for presenting large-scale NMR or MS datasets in publications on this compound?
Q. How can researchers ensure reproducibility in this compound’s enzymatic inhibition assays?
Adhere to BRENDA database protocols for enzyme activity assays. Report substrate lot numbers, buffer pH calibration, and temperature controls. Use internal standards (e.g., control inhibitors) in each assay plate. Publish step-by-step videos or protocols.io links for complex techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
